REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.[Li]CCCC.CCCCCC.[CH3:22][Sn:23](Cl)([CH3:25])[CH3:24]>C1COCC1>[CH3:22][Sn:23]([CH3:25])([CH3:24])[C:5]1[S:1][C:2]([C:6]2[S:7][CH:8]=[CH:9][CH:10]=2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=1SC=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at 25° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-necked flask equipped with a glass stopper, rubber septum and a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C.
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
THF was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in pentane (200 mL)
|
Type
|
WASH
|
Details
|
The pentane layer was washed with water (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the pentane was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a green oil
|
Type
|
DISTILLATION
|
Details
|
The oil was purified by vacuum distillation (118-120° C., 0.6 mmHg)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Sn](C1=CC=C(S1)C=1SC=CC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |